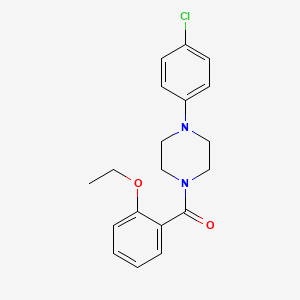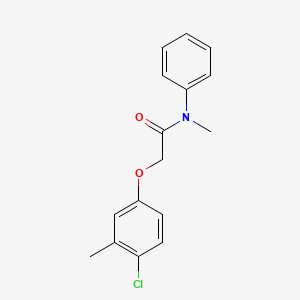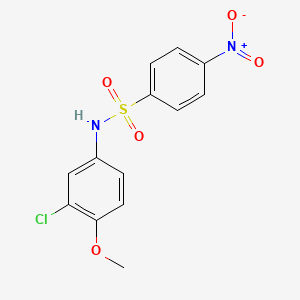amino]ethanol](/img/structure/B5763165.png)
2-[[(9-ethyl-9H-carbazol-3-yl)methyl](propyl)amino]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[(9-ethyl-9H-carbazol-3-yl)methyl](propyl)amino]ethanol, also known as EB-3, is a novel compound with potential applications in scientific research.
科学的研究の応用
2-[[(9-ethyl-9H-carbazol-3-yl)methyl](propyl)amino]ethanol has been shown to have potential applications in scientific research, particularly in the fields of neuroscience and cancer research. In neuroscience, 2-[[(9-ethyl-9H-carbazol-3-yl)methyl](propyl)amino]ethanol has been found to inhibit the activity of protein kinase C (PKC), a key enzyme involved in synaptic plasticity and memory formation. This inhibition can lead to the enhancement of memory and learning. In cancer research, 2-[[(9-ethyl-9H-carbazol-3-yl)methyl](propyl)amino]ethanol has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This makes 2-[[(9-ethyl-9H-carbazol-3-yl)methyl](propyl)amino]ethanol a potential candidate for the development of anti-cancer drugs.
作用機序
The mechanism of action of 2-[[(9-ethyl-9H-carbazol-3-yl)methyl](propyl)amino]ethanol involves the inhibition of PKC activity. PKC is a key enzyme involved in cell signaling and regulation of various cellular processes, including synaptic plasticity, memory formation, and cancer cell growth. By inhibiting PKC activity, 2-[[(9-ethyl-9H-carbazol-3-yl)methyl](propyl)amino]ethanol can modulate these processes and lead to the desired physiological effects.
Biochemical and Physiological Effects
2-[[(9-ethyl-9H-carbazol-3-yl)methyl](propyl)amino]ethanol has been shown to have various biochemical and physiological effects, including the enhancement of memory and learning, inhibition of cancer cell growth, induction of apoptosis and cell cycle arrest, and modulation of synaptic plasticity. These effects are mediated by the inhibition of PKC activity and subsequent modulation of various cellular processes.
実験室実験の利点と制限
2-[[(9-ethyl-9H-carbazol-3-yl)methyl](propyl)amino]ethanol has several advantages as a research tool, including its specificity for PKC inhibition, its potential applications in neuroscience and cancer research, and its relatively low toxicity. However, there are also some limitations to its use, including its limited solubility in water, its potential for off-target effects, and the need for further optimization of synthesis and purification methods.
将来の方向性
There are several future directions for research on 2-[[(9-ethyl-9H-carbazol-3-yl)methyl](propyl)amino]ethanol, including the development of more efficient synthesis and purification methods, the exploration of its potential applications in other fields of research, such as immunology and cardiovascular disease, and the investigation of its potential as a therapeutic agent for various diseases. Additionally, further studies are needed to elucidate the precise mechanism of action of 2-[[(9-ethyl-9H-carbazol-3-yl)methyl](propyl)amino]ethanol and to optimize its pharmacological properties.
In conclusion, 2-[[(9-ethyl-9H-carbazol-3-yl)methyl](propyl)amino]ethanol is a novel compound with potential applications in scientific research, particularly in the fields of neuroscience and cancer research. Its inhibition of PKC activity and subsequent modulation of various cellular processes make it a promising candidate for the development of anti-cancer drugs and enhancement of memory and learning. However, further research is needed to optimize its pharmacological properties and explore its potential in other fields of research.
合成法
The synthesis of 2-[[(9-ethyl-9H-carbazol-3-yl)methyl](propyl)amino]ethanol involves a multi-step process that starts with the reaction of 9-ethylcarbazole with propylamine to form 9-ethyl-9H-carbazol-3-ylmethylpropylamine. This intermediate is then reacted with epichlorohydrin to yield 2-[[(9-ethyl-9H-carbazol-3-yl)methyl](propyl)amino]ethanol. The purity and yield of 2-[[(9-ethyl-9H-carbazol-3-yl)methyl](propyl)amino]ethanol can be improved by using different solvents, reaction conditions, and purification methods.
特性
IUPAC Name |
2-[(9-ethylcarbazol-3-yl)methyl-propylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O/c1-3-11-21(12-13-23)15-16-9-10-20-18(14-16)17-7-5-6-8-19(17)22(20)4-2/h5-10,14,23H,3-4,11-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVESPPFUTUXJHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCO)CC1=CC2=C(C=C1)N(C3=CC=CC=C32)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(9-Ethylcarbazol-3-yl)methyl-propylamino]ethanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-dimethoxy-N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5763086.png)
![N-(2-methylphenyl)-N'-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5763091.png)

![4-{[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5763097.png)





![N'-[1-(3-nitrophenyl)ethylidene]-5,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carbohydrazide](/img/structure/B5763146.png)
![N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide](/img/structure/B5763149.png)
![methyl 4-{5-[(2-amino-2-oxoethyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B5763153.png)
![3-bromo-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}benzamide](/img/structure/B5763157.png)
